TXA2 Synthase Inhibition: Potency Advantage Over Ozagrel
In a direct comparative study using rabbit platelets, KY 234 inhibited thromboxane A2 (TXA2) production over a concentration range of 10⁻⁹ to 10⁻⁶ mol/L, whereas the reference TXA2 synthase inhibitor ozagrel required a concentration range of 10⁻⁸ to 10⁻⁵ mol/L to achieve similar inhibition [1]. The effective concentration range of KY 234 was approximately one order of magnitude lower than that of ozagrel, indicating greater potency in this ex vivo assay system [1].
| Evidence Dimension | In vitro TXA2 synthase inhibition (effective concentration range) |
|---|---|
| Target Compound Data | 10⁻⁹ – 10⁻⁶ mol/L |
| Comparator Or Baseline | Ozagrel: 10⁻⁸ – 10⁻⁵ mol/L |
| Quantified Difference | ~10-fold lower concentration range (potency advantage) |
| Conditions | Rabbit platelets, TXA2 production inhibition assay |
Why This Matters
This demonstrates that KY 234 achieves TXA2 synthase inhibition at substantially lower concentrations than ozagrel, which may translate to a wider therapeutic window in preclinical models.
- [1] Nakamura S, et al. Effects of 1-[3-(4-benzhydryl-1-piperazinyl)propyl]-3-(1H-imidazol-1-ylmethyl)-1H-indole-6-carboxylic acid with thromboxane A2 synthetase inhibitory and H1-blocking activities on anaphylactic bronchospasm. Arzneimittelforschung. 1996 Nov;46(11):1067-71. PMID: 8955866. View Source
